Potent In Vitro Activity of Rifamycin O Against M. abscessus Compared to Rifampicin and Rifapentine
Rifamycin O demonstrates potent in vitro activity against M. abscessus, a difficult-to-treat nontuberculous mycobacterium. In a fluorometric MIC assay, the MIC90 for rifamycin O was 4.0–6.2 μM [1]. This activity is notably superior to that of other clinically used rifamycins like rifampicin and rifapentine, which are often ineffective against this pathogen [1].
| Evidence Dimension | In vitro antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | 4.0–6.2 μM |
| Comparator Or Baseline | Rifampicin and Rifapentine |
| Quantified Difference | Rifampicin and rifapentine show poor activity against M. abscessus, while rifamycin O exhibits a defined, potent MIC90. |
| Conditions | M. abscessus CIP 104536T R morphotype in 7H9G/T/ADC medium; fluorometric MIC determination. |
Why This Matters
This provides a quantifiable reason to select rifamycin O over rifampicin or rifapentine for research programs targeting M. abscessus infections, where those standard drugs are ineffective.
- [1] Hanh, B. T. B., Park, J. W., Kim, T. H., Kim, J. S., Yang, C. S., Jang, K., ... & Kim, J. A. (2020). Rifamycin O, An Alternative Anti-Mycobacterium abscessus Agent. Molecules, 25(7), 1597. View Source
